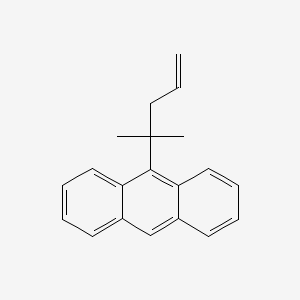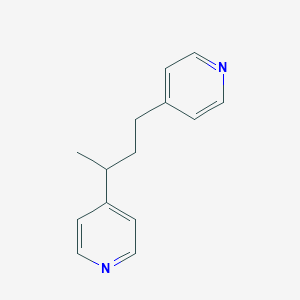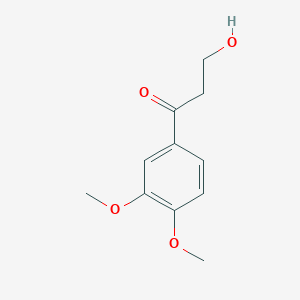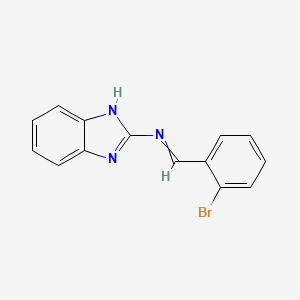![molecular formula C16H16BrNO5S B14321264 (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid CAS No. 111758-22-6](/img/structure/B14321264.png)
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is a chemical compound with the molecular formula C16H16BrNO5S It is known for its unique structure, which includes a bromobenzene sulfonyl group attached to an aminoethyl phenoxy acetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the bromobenzene sulfonyl derivative. This can be achieved through electrophilic aromatic substitution, where bromobenzene reacts with sulfur trioxide and fuming sulfuric acid to form 4-bromobenzenesulfonic acid. This intermediate is then converted to its sulfonyl chloride derivative using thionyl chloride.
The next step involves the reaction of the sulfonyl chloride with 2-aminoethyl phenol to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group yields quinone derivatives, while reduction of the sulfonyl group produces sulfides.
科学研究应用
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid involves its interaction with specific molecular targets within cells. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. This can lead to the modulation of various cellular pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound may inhibit key enzymes involved in these processes.
相似化合物的比较
Similar Compounds
- (4-Bromobenzenesulfonyl)phenylacetic acid
- (3-{2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- (3-{2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
Uniqueness
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and specialty chemicals.
属性
CAS 编号 |
111758-22-6 |
|---|---|
分子式 |
C16H16BrNO5S |
分子量 |
414.3 g/mol |
IUPAC 名称 |
2-[3-[2-[(4-bromophenyl)sulfonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16BrNO5S/c17-13-4-6-15(7-5-13)24(21,22)18-9-8-12-2-1-3-14(10-12)23-11-16(19)20/h1-7,10,18H,8-9,11H2,(H,19,20) |
InChI 键 |
RFBSKMRTXGCFAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)









